2,4-Dichlor-3-((isopropylidene)amino)phenol

Lipophilicity Drug design QSAR

This 2,4-dichloro-3-(isopropylideneamino)phenol is a versatile building block featuring a hydrolyzable Schiff base masked amine and a phenolic hydroxyl group, enabling dual-site metal coordination and controlled amine release for medicinal chemistry and agrochemical synthesis. The 2,4-dichloro substitution provides synthetic handles for cross-coupling. A validated HPLC method ensures reliable analytical performance. Procure from vetted suppliers with batch-specific quality assurance for impurity profiling, reference standards, and advanced intermediate applications.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 84540-51-2
Cat. No. B12671670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlor-3-((isopropylidene)amino)phenol
CAS84540-51-2
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC(=NC1=C(C=CC(=C1Cl)O)Cl)C
InChIInChI=1S/C9H9Cl2NO/c1-5(2)12-9-6(10)3-4-7(13)8(9)11/h3-4,13H,1-2H3
InChIKeyJJMJCJRISFLLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlor-3-((isopropylidene)amino)phenol (CAS 84540-51-2): Chemical Identity, Physicochemical Properties, and Industrial Baseline for Procurement Evaluation


2,4-Dichlor-3-((isopropylidene)amino)phenol (CAS 84540-51-2) is a halogenated phenolic Schiff base derivative with molecular formula C₉H₉Cl₂NO and molecular weight 218.08 g/mol [1]. The compound features a 2,4-dichloro substitution pattern on the phenol ring, with an isopropylideneamino (N=C(CH₃)₂) group at the 3-position. Key computed physicochemical properties include a LogP (XLogP3) of 2.7, indicating moderate lipophilicity [1]; density of 1.29 g/cm³ and boiling point of 326.7°C at 760 mmHg [2]; and one hydrogen bond donor (phenolic OH) with two hydrogen bond acceptors [1]. The compound is identified under EINECS 283-145-4 and has an InChIKey of JJMJCJRISFLLDK-UHFFFAOYSA-N [1].

Why 2,4-Dichlor-3-((isopropylidene)amino)phenol (CAS 84540-51-2) Cannot Be Replaced by Unsubstituted or Amino-Substituted Analogs in Industrial and Analytical Applications


The 3-position isopropylideneamino (Schiff base) group in 2,4-dichlor-3-((isopropylidene)amino)phenol creates a unique combination of steric bulk, altered electron density on the aromatic ring, and distinct hydrogen-bonding capacity that fundamentally differentiates it from simpler analogs such as 2,4-dichlorophenol or 3-amino-2,4-dichlorophenol. The presence of both the phenolic hydroxyl and the imine nitrogen provides dual-site coordination potential and modifies the compound's chromatographic behavior. Consequently, substitution with less functionalized analogs fails to replicate the compound's retention characteristics, reactivity profile, and molecular recognition properties, leading to irreproducible analytical results or failed synthetic outcomes in applications where this specific substitution pattern is required.

Quantitative Differentiation of 2,4-Dichlor-3-((isopropylidene)amino)phenol (CAS 84540-51-2) from Closest Analogs: Evidence-Based Comparison for Informed Procurement


Lipophilicity Comparison: XLogP3 of 2,4-Dichlor-3-((isopropylidene)amino)phenol vs. 2,4-Dichlorophenol

2,4-Dichlor-3-((isopropylidene)amino)phenol (CAS 84540-51-2) exhibits a computed XLogP3 of 2.7, which is lower than that of the unsubstituted analog 2,4-dichlorophenol (XLogP3 ≈ 3.1). This quantitative difference indicates that the isopropylideneamino substituent at the 3-position reduces overall lipophilicity, likely due to the polar imine group and altered hydrogen-bonding capacity. [1] [2]

Lipophilicity Drug design QSAR

Boiling Point and Thermal Stability Comparison: 2,4-Dichlor-3-((isopropylidene)amino)phenol vs. 3-Amino-2,4-dichlorophenol

2,4-Dichlor-3-((isopropylidene)amino)phenol has a computed boiling point of 326.7°C at 760 mmHg and a flash point of 151.4°C. In comparison, the closely related 3-amino-2,4-dichlorophenol (the reduced primary amine analog) is a solid with a melting point typically reported in the range of 120-140°C, but its boiling point is not reliably defined due to potential thermal decomposition of the free amine. The isopropylideneamino derivative thus offers a well-defined liquid-phase thermal profile that may be advantageous for high-temperature applications where the primary amine would degrade. [1] [2]

Thermal properties Distillation Process chemistry

Chromatographic Retention Differentiation: Validated HPLC Method for 2,4-Dichlor-3-((isopropylidene)amino)phenol on Newcrom R1 Column

A dedicated reverse-phase HPLC method has been established for 2,4-dichlor-3-((isopropylidene)amino)phenol using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method has been optimized specifically for this compound and is scalable from analytical to preparative separation for impurity isolation, as well as suitable for pharmacokinetic studies. While quantitative retention times or peak symmetry data are not publicly disclosed, the existence of a compound-specific, validated chromatographic method confirms that its retention behavior differs sufficiently from common analogs to warrant a dedicated separation protocol. [1] [2]

Analytical chemistry HPLC Method development

Hydrogen-Bonding Profile Comparison: 2,4-Dichlor-3-((isopropylidene)amino)phenol vs. 2,4-Dichlorophenol

2,4-Dichlor-3-((isopropylidene)amino)phenol possesses one hydrogen bond donor (phenolic OH) and two hydrogen bond acceptors (imine N and phenolic O), whereas 2,4-dichlorophenol possesses only one donor and one acceptor (the phenolic OH/O). The addition of the imine nitrogen as a second acceptor site in the target compound expands its hydrogen-bonding capacity and alters its potential for intermolecular interactions in the solid state and in solution. [1] [2]

Molecular recognition Supramolecular chemistry Crystallography

Molecular Weight and Structural Bulk Comparison: 2,4-Dichlor-3-((isopropylidene)amino)phenol vs. 3-Amino-2,4-dichlorophenol

2,4-Dichlor-3-((isopropylidene)amino)phenol has a molecular weight of 218.08 g/mol and an exact mass of 217.0061193 Da. In contrast, 3-amino-2,4-dichlorophenol has a molecular weight of 178.02 g/mol. The isopropylideneamino group adds approximately 40 Da of mass and introduces a branched, partially planar imine moiety that occupies greater steric volume compared to the primary amine analog. This increase in steric bulk and molecular weight alters ligand-receptor binding potential and diffusion properties. [1] [2]

Medicinal chemistry Structure-activity relationship SAR

High-Value Application Scenarios for 2,4-Dichlor-3-((isopropylidene)amino)phenol (CAS 84540-51-2) Based on Quantitative Differentiation Evidence


Synthesis of Nitrogen-Containing Heterocycles via Schiff Base Intermediates

The isopropylideneamino group in 2,4-dichlor-3-((isopropylidene)amino)phenol serves as a masked primary amine that can be hydrolyzed to the corresponding 3-amino-2,4-dichlorophenol under acidic conditions, or can participate in cyclization reactions to form benzoxazoles, benzimidazoles, or other fused heterocycles. The 2,4-dichloro substitution pattern provides additional synthetic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This compound is thus a versatile building block for medicinal chemistry libraries and agrochemical intermediates where controlled release of the amine functionality is desired. [1]

Analytical Reference Standard for HPLC Method Development and Validation

Given the availability of a validated HPLC method specifically optimized for 2,4-dichlor-3-((isopropylidene)amino)phenol on a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, this compound is directly applicable as a reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical or chemical manufacturing settings. The method is scalable to preparative scale for impurity isolation and is compatible with UPLC for high-throughput analysis. [1] [2]

Ligand Design for Metal Coordination Complexes

The combination of a phenolic hydroxyl group (capable of deprotonation to form a phenoxide ligand) and an imine nitrogen (capable of σ-donation to metal centers) in 2,4-dichlor-3-((isopropylidene)amino)phenol provides a bidentate coordination motif. The 2,4-dichloro substituents tune the electron density on the aromatic ring and the Lewis basicity of the donor atoms. This compound can serve as a precursor to Schiff base metal complexes used in catalysis (e.g., oxidation reactions), materials science, or as enzyme mimics. The enhanced hydrogen-bonding capacity compared to simpler analogs further stabilizes complex formation. [1]

Pharmacokinetic and Metabolism Studies Requiring Moderate Lipophilicity

With a computed XLogP3 of 2.7, 2,4-dichlor-3-((isopropylidene)amino)phenol exhibits moderate lipophilicity that balances membrane permeability with aqueous solubility, a desirable profile for drug-like molecules. The compound's well-defined chromatographic behavior and established HPLC method make it suitable as a probe or internal standard in pharmacokinetic studies, particularly when evaluating the absorption and distribution of halogenated phenolic derivatives. The presence of the hydrolyzable imine group also allows for the study of metabolic activation via Schiff base cleavage. [1] [2]

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